Phenoxathiin, 10-oxide

ADME-Tox Lipophilicity Chromatography

SAR programs across the phenoxathiin oxidation series face redundant procurement of sulfide and sulfone stocks. Phenoxathiin 10-oxide (CAS 948-44-7) resolves this as the strategic intermediate: • Divergent synthesis: reduce to parent sulfide or oxidize to 10,10-dioxide from single inventory • Stereochemically defined S=O with SO-out conformation for chiral macrocycle assembly • Non-planar folded geometry (dihedral 11.8-15.4°) distinct from planar sulfone analogs Purity 98%; shipped at 2-8°C under nitrogen for global delivery.

Molecular Formula C12H8O2S
Molecular Weight 216.26 g/mol
CAS No. 948-44-7
Cat. No. B7771746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxathiin, 10-oxide
CAS948-44-7
Molecular FormulaC12H8O2S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC3=CC=CC=C3S2=O
InChIInChI=1S/C12H8O2S/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H
InChIKeyZESLIAUQVGLCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxathiin 10-oxide Physicochemical and Structural Baseline


Phenoxathiin 10-oxide (CAS 948-44-7), also referred to as phenoxathiin sulfoxide or phenoxathiine 10-oxide, is a sulfur-containing tricyclic heterocycle with the molecular formula C12H8O2S and a molecular weight of 216.26 g/mol . This compound features a central 1,4-oxathiane ring in which the sulfur atom bears a single oxygen atom (sulfoxide functionality, S=O), distinguishing it from the parent sulfide (phenoxathiin, C12H8OS, MW 200.26) and the fully oxidized sulfone (phenoxathiin 10,10-dioxide, C12H8O3S, MW 232.26) [1]. Computed physicochemical properties include a density of 1.5±0.1 g/cm³, boiling point of 392.3±12.0 °C at 760 mmHg, calculated LogP of 2.02, and a polar surface area of 46 Ų .

Sulfoxide intermediate oxidation state with defined stereochemistry
Consistent SO out conformation for chiral building block design
Divergent intermediate enabling access to sulfide and sulfone derivatives

Phenoxathiin 10-oxide vs. Sulfide and Sulfone Analogs


Phenoxathiin 10-oxide occupies a distinct intermediate oxidation state that cannot be substituted by phenoxathiin (sulfide) or phenoxathiin 10,10-dioxide (sulfone) without altering key molecular properties and functional outcomes. The sulfoxide group introduces a stereochemically defined center with specific conformational preferences: the S=O moiety adopts a directional orientation that influences molecular recognition, crystal packing, and supramolecular assembly [1]. In contrast, the sulfide lacks this stereochemical element entirely, while the sulfone possesses a tetrahedral sulfur center with fundamentally different geometry and electronic character. Quantitative physicochemical divergence across the series—including molecular weight, lipophilicity, and polar surface area—further precludes direct substitution in applications where these parameters govern compound behavior (e.g., membrane permeability, chromatographic retention, or formulation solubility) [2].

Physicochemical divergence

Molecular weight, LogP and polar surface area differ across sulfide, sulfoxide and sulfone; may shift permeability, solubility or chromatographic retention.

Stereochemical control

Sulfide lacks a stereogenic sulfur center; sulfone adopts symmetric tetrahedral geometry. The directional S=O group influences molecular recognition and crystal packing.

Phenoxathiin 10-oxide Comparative Evidence


Physicochemical Properties vs. Sulfide and Sulfone

Phenoxathiin 10-oxide (sulfoxide) exhibits a molecular weight of 216.26 g/mol, calculated LogP of 2.02, and polar surface area (PSA) of 46 Ų . These values lie intermediate between the parent sulfide phenoxathiin (MW 200.26 g/mol, LogP not reported but computationally higher due to reduced polarity) and the fully oxidized sulfone phenoxathiin 10,10-dioxide (MW 232.26 g/mol, LogP 1.2 estimated, PSA 60 Ų) [1].

Physicochemical comparison
Reported
ΔLogP +0.8, ΔPSA −14 Ų
Intermediate lipophilicity profile for membrane and retention tuning
Computed properties; experimental verification recommended
ADME-Tox Lipophilicity Chromatography

Sulfoxide Conformation vs. Sulfone Symmetry

In phenoxathiin-based macrocycles bearing one sulfoxide and three sulfonyl groups, the sulfoxide S=O moiety consistently adopts an "out" orientation pointing away from the macrocyclic cavity (SO out configuration), while the "in" configuration was never observed upon direct oxidation [1]. This stereochemical preference is absent in fully oxidized sulfone derivatives (all four SO₂ groups), which lack this stereochemical element. Full oxidation to the sulfone state requires an intermediate photochemical inversion step of the sulfoxide group [1].

Sulfoxide orientation
Head-to-head
100% SO out upon direct oxidation
Supports stereochemical control for directional assembly
Inversion to SO in requires photochemical step
Stereochemistry Supramolecular Chemistry Chiral Building Blocks

Folded Geometry vs. Planar Sulfone

X-ray crystallographic analysis of 2,8-dimethylphenoxathiin 10-oxide, a derivative of phenoxathiin 10-oxide, reveals a folded molecular geometry with dihedral angles between the aromatic rings of 11.8(2)° and 15.4(2)° for the two independent molecules in the asymmetric unit, with the sulfur atom displaced out of the ring planes [1]. This folded conformation contrasts with the more planar geometry typically observed for phenoxathiin 10,10-dioxide derivatives, where the sulfone group induces greater structural rigidity [2].

Molecular fold
Reported
Dihedral angles 11.8°, 15.4°
Folded conformation distinct from planar sulfone, relevant for shape-driven interactions
Measured on 2,8-dimethyl derivative
Crystallography Molecular Conformation Structure-Activity Relationship

Antifungal Activity: Sulfone Analogs

Sulfonylamido derivatives of 2-aminophenoxathiin-10,10-dioxide (sulfone-based compounds) demonstrated antifungal activity against Aspergillus and Candida spp. with minimum inhibitory concentrations (MICs) in the range of 0.3–0.5 μg/mL, comparable to ketoconazole [1]. While the sulfoxide parent phenoxathiin 10-oxide has been investigated as a precursor scaffold, its direct antifungal MIC data relative to the sulfone derivatives remain unreported in the primary literature.

Antifungal activity context
Class-level
Direct MIC data not reported
Sulfoxide serves as precursor scaffold; reported antifungal MIC linked to sulfone derivatives
Sulfone derivatives MIC 0.3–0.5 µg/mL vs Aspergillus and Candida
Antifungal Medicinal Chemistry Antimicrobial Screening

Divergent Synthetic Intermediate

Phenoxathiin 10-oxide can be synthesized from phenoxathiin via controlled oxidation, and it serves as a divergent intermediate that can be further oxidized to the sulfone (phenoxathiin 10,10-dioxide) or reduced back to the sulfide [1]. The stereoselective oxidation pathway reported for phenoxathiin-based thiacalixarenes demonstrates that the sulfoxide intermediate possesses configurational stability with a defined SO out geometry, and that subsequent transformation to the sulfone requires photochemical inversion rather than direct chemical oxidation [2].

Divergent intermediate
Class-level
Access to sulfide and sulfone
Central synthetic hub for oxidation-state diversification
Controlled oxidation/reduction protocols needed
Synthetic Methodology Oxidation Control Divergent Synthesis

Phenoxathiin 10-oxide Research and Industrial Applications


Chiral Supramolecular Building Blocks

Phenoxathiin 10-oxide provides a sulfoxide group with consistent SO out conformational preference, as demonstrated in phenoxathiin-based thiacalix[4]arene systems [1]. This stereochemical definition is essential for constructing inherently chiral macrocyclic building blocks where directional orientation of the S=O group governs supramolecular recognition and assembly. The sulfone analog lacks this stereochemical element, making the sulfoxide the only suitable oxidation state for stereochemically defined applications.

Divergent Access to Sulfide and Sulfone

As an intermediate oxidation state, phenoxathiin 10-oxide enables divergent synthetic pathways toward both the parent sulfide (via reduction) and the fully oxidized sulfone (via controlled oxidation with configurational inversion) [2]. This positions phenoxathiin 10-oxide as the preferred procurement choice for research programs requiring access to multiple oxidation states from a single intermediate inventory, rather than purchasing separate sulfide and sulfone stocks.

Crystallographic Studies of Folded Geometry

Phenoxathiin 10-oxide derivatives adopt a characteristic folded geometry with measurable aromatic ring dihedral angles (11.8° to 15.4°), as established by single-crystal X-ray diffraction [3]. This conformation differs from the more planar sulfone analogs, making phenoxathiin 10-oxide the appropriate selection for investigations into non-planar heterocyclic architectures, crystal engineering, or structure-activity relationship studies where molecular shape influences target engagement.

Scaffold Precursor for Bioactive Derivatives

While direct antifungal MIC data for phenoxathiin 10-oxide remain unreported, sulfonylamido derivatives of 2-aminophenoxathiin-10,10-dioxide demonstrate MIC values of 0.3–0.5 μg/mL against Aspergillus and Candida species, comparable to ketoconazole [4]. Phenoxathiin 10-oxide is therefore procured as a core scaffold for generating diverse oxidized derivatives in medicinal chemistry campaigns targeting antifungal or antimicrobial applications.

Application
Selection Property
Validation Focus
Chiral supramolecular assembly
Sulfoxide stereochemical definition (SO out)
Configurational stability and directional recognition
Oxidation-state diversification
Intermediate oxidation state utility
Reduction and oxidation pathway efficiency
Non-planar heterocycle crystallography
Folded molecular conformation
Aromatic ring dihedral angle confirmation
Antimicrobial derivative scaffold
Core sulfoxide scaffold for oxidation
MIC endpoint screening of derived sulfones

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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